molecular formula C12H8ClNO3S B8745990 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid

2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid

Cat. No.: B8745990
M. Wt: 281.72 g/mol
InChI Key: RSPJXDGGWHGCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group and a thiophene-2-carbonyl amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid involves its interaction with specific molecular targets. The thiophene ring and the carbonyl amide group are likely involved in binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(thiophene-2-carbonyl)amino]-benzoic acid is unique due to its combination of a benzoic acid core with a thiophene-2-carbonyl amide, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C12H8ClNO3S

Molecular Weight

281.72 g/mol

IUPAC Name

2-chloro-5-(thiophene-2-carbonylamino)benzoic acid

InChI

InChI=1S/C12H8ClNO3S/c13-9-4-3-7(6-8(9)12(16)17)14-11(15)10-2-1-5-18-10/h1-6H,(H,14,15)(H,16,17)

InChI Key

RSPJXDGGWHGCFT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-chloro-benzoic acid (0.349 g, 2.03 mmol) was diluted with THF (12 mL), treated with thiophene-2-carbonyl chloride (0.240 mL, 2.23 mmol) and stirred overnight. Solvents were then removed and resulting solids were triturated with DCM. After filtration, the title compound was obtained as a white solid (0.5 g, 88%).
Quantity
0.349 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two

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